molecular formula C20H20FN3OS B2591700 4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897476-12-9

4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2591700
CAS No.: 897476-12-9
M. Wt: 369.46
InChI Key: LONAZFXTNWDTNH-UHFFFAOYSA-N
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Description

4-Ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at position 2 with a piperazine ring bearing a 3-fluorobenzoyl group and an ethyl group at position 2. This structure combines the aromatic rigidity of benzothiazole with the conformational flexibility of the piperazine moiety, which is often leveraged in medicinal chemistry to enhance receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-2-14-5-4-8-17-18(14)22-20(26-17)24-11-9-23(10-12-24)19(25)15-6-3-7-16(21)13-15/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONAZFXTNWDTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated benzothiazole derivative reacts with piperazine.

    Addition of the Fluorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-fluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including 4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole. These compounds have shown promising results in inhibiting various cancer cell lines. For instance, derivatives with similar structures have been evaluated for their efficacy against pancreatic cancer, hepatocarcinoma, and breast cancer cells.

Key Findings :

  • In vitro studies indicated that compounds related to benzothiazole exhibited IC50 values comparable to established chemotherapeutics like cisplatin and sorafenib .
  • The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival, such as glutaminase inhibition .

Neuroimaging

The compound's structure allows it to be utilized in neuroimaging applications. It has been studied as a potential tracer for positron emission tomography (PET) scans, particularly for visualizing amyloid plaques in Alzheimer's disease.

Research Insights :

  • A related compound, synthesized with fluorine isotopes, has demonstrated high affinity for amyloid beta deposits, making it a candidate for early diagnosis of Alzheimer's disease .
  • The development of radiolabeled derivatives could enhance imaging techniques and improve diagnostic accuracy.

Case Study 1: Anticancer Efficacy

A study involving various benzothiazole derivatives, including the target compound, revealed significant anticancer activity against multiple cell lines. The research utilized a range of assays to determine cell viability and apoptosis induction.

CompoundCell LineIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
4-Ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazoleHCT1167.195-Fluorouracil29.50
4-Ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazoleHuh710.11Cisplatin12.70

Case Study 2: Neuroimaging Application

In a comparative study on amyloid imaging agents, the synthesized fluorinated derivative of benzothiazole was tested against existing compounds like Pittsburgh Compound-B (PIB). The results indicated superior binding affinity for amyloid plaques.

AgentBinding Affinity (nM)Specificity
Fluorinated Benzothiazole Derivative<50High
Pittsburgh Compound-B (PIB)>100Moderate

Mechanism of Action

The mechanism of action of 4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with various molecular targets:

    Neurotransmitter Receptors: The compound may act as an antagonist or agonist at dopamine and serotonin receptors, influencing mood and behavior.

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3-fluorobenzoyl group increases logP compared to polar derivatives like BZ5 (azepane substituent).

Biological Activity

The compound 4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of 4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is C19H22FN3SC_{19}H_{22}FN_{3}S, with a molecular weight of approximately 345.46 g/mol. The structure features a benzothiazole core substituted with an ethyl group and a piperazine moiety linked to a fluorobenzoyl group.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole can inhibit the proliferation of various cancer cell lines. For instance, a related compound was reported to have an IC50 value of 0.66 µM against HCT-116 cancer cells, indicating moderate activity .

Antimicrobial Properties

Benzothiazole derivatives have also been evaluated for their antimicrobial activities. A study highlighted that certain derivatives demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For example, modified derivatives exhibited AChE inhibitory activity with IC50 values in the low micromolar range .

Anti-inflammatory Activity

Anti-inflammatory properties have been attributed to benzothiazole derivatives. One study indicated that certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, highlighting their potential as therapeutic agents in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 0.66 µM (HCT-116 cells)
AntimicrobialEffective against S. aureus
NeuroprotectiveAChE inhibition (low micromolar)
Anti-inflammatoryInhibition of cytokines

Case Study 1: Anticancer Efficacy

In a study evaluating various benzothiazole derivatives for anticancer activity, one derivative exhibited significant growth inhibition in HCT-116 cells with an IC50 value of 0.66 µM. This suggests that modifications to the benzothiazole structure can enhance anticancer efficacy.

Case Study 2: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of benzothiazole derivatives revealed that certain compounds could effectively inhibit AChE activity, thereby increasing acetylcholine levels and potentially mitigating cognitive decline associated with Alzheimer’s disease.

Q & A

Q. What are the standard synthetic routes for 4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how is purity validated?

Methodological Answer:

  • Synthesis Steps :
    • Acid Chloride Formation : React 3-fluorobenzoic acid with thionyl chloride (SOCl₂) to generate 3-fluorobenzoyl chloride .
    • Piperazine Coupling : React the acid chloride with a piperazine derivative (e.g., 1-boc-piperazine) under reflux in ethanol with K₂CO₃ as a base. Deprotection with trifluoroacetic acid (TFA) yields the free piperazine intermediate .
    • Benzothiazole Formation : Condense the piperazine intermediate with 4-ethyl-2-amino-1,3-benzothiazole via nucleophilic substitution or coupling agents.
  • Purity Validation :
    • Spectroscopy : Use ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton splitting patterns, fluorobenzoyl carbonyl signals at ~165–170 ppm) .
    • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
    • Chromatography : Purify via silica gel column chromatography (EtOAc/petroleum ether) and verify homogeneity by HPLC .

Q. How is the compound’s structure confirmed post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and piperazine-benzothiazole linkage (as in structurally analogous piperazine derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) with theoretical mass (e.g., ±2 ppm error) .
  • FT-IR Spectroscopy : Identify key functional groups (e.g., benzoyl C=O stretch at ~1680 cm⁻¹, benzothiazole C-S vibration at ~690 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological Answer:

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling steps to enhance solubility of intermediates .
  • Catalyst Screening : Compare bases (e.g., K₂CO₃ vs. Et₃N) and coupling agents (e.g., HATU vs. EDCI) for piperazine-benzothiazole bond formation .
  • Reaction Monitoring : Use TLC or in situ IR to track intermediate formation and adjust reaction time (e.g., extend reflux from 12 h to 24 h if incomplete) .

Q. How to resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Structural Reanalysis : Verify compound identity via X-ray crystallography to rule out polymorphic or tautomeric forms .
  • Target Binding Assays : Perform competitive binding studies (e.g., SPR or ITC) to confirm affinity for reported targets (e.g., kinase or GPCR targets) .
  • Docking Studies : Use molecular modeling (AutoDock Vina) to compare binding poses with active analogs (e.g., benzothiazole-piperazine derivatives in ) and validate interactions .

Q. What strategies mitigate instability during biological assays?

Methodological Answer:

  • Storage Conditions : Store lyophilized compound under argon at –20°C to prevent hydrolysis of the fluorobenzoyl group .
  • Solvent Selection : Use DMSO for stock solutions (tested for <5% degradation over 48 h via LC-MS) and avoid aqueous buffers with high pH (>8) .
  • Light Sensitivity : Shield solutions from UV light to prevent benzothiazole ring photodegradation .

Q. How to design SAR studies for this compound’s derivatives?

Methodological Answer:

  • Core Modifications :
    • Piperazine Substituents : Replace 3-fluorobenzoyl with 2-fluoro or 4-chlorobenzoyl to assess electronic effects .
    • Benzothiazole Modifications : Introduce methyl or methoxy groups at position 5/6 to probe steric interactions .
  • Biological Testing : Screen derivatives against isoform-specific targets (e.g., PI3Kα vs. PI3Kγ) and correlate activity with substituent Hammett constants .

Q. How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat-denature lysates. Monitor target protein stability via Western blot to confirm binding .
  • Knockdown/Rescue Experiments : Use siRNA to silence the putative target and reintroduce a mutant form resistant to the compound. Assess rescue of phenotype .

Q. What analytical methods quantify trace impurities?

Methodological Answer:

  • LC-MS/MS : Employ a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) with MRM detection for impurities (e.g., unreacted fluorobenzoyl chloride or piperazine byproducts) .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., ethylbenzothiazole) to the compound and compare peak integrations .

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